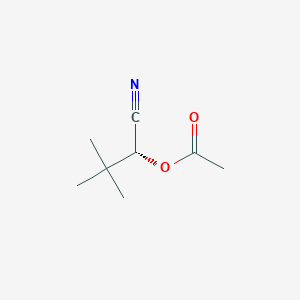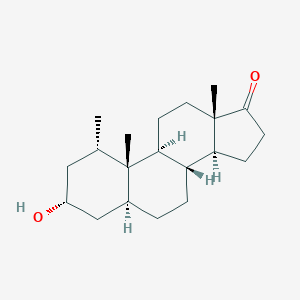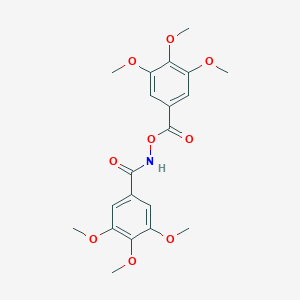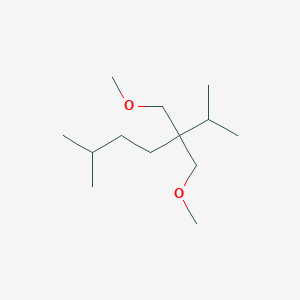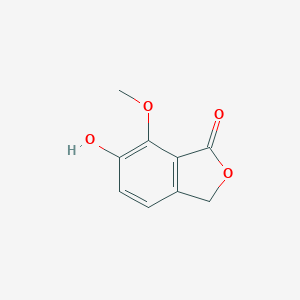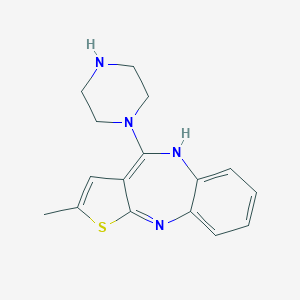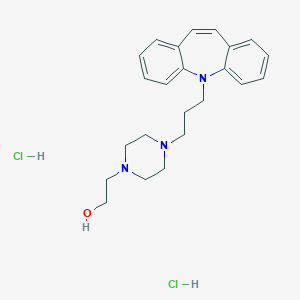
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione, also known as KAA-2, is a natural product isolated from the fungus Penicillium sp. KAA-2 has been found to possess a range of biological activities and has been the subject of extensive research in recent years.
Wissenschaftliche Forschungsanwendungen
Understanding Atmospheric Fates
The photochemical degradation of 1,4-unsaturated dicarbonyls, including variants similar to the compound , helps in understanding the fates of aromatic hydrocarbon species in the atmosphere. These compounds are products of aromatic photochemical oxidation, which has significant implications for atmospheric chemistry (Liu, Jeffries, & Sexton, 1999).
Oxidation of 1,4-Benzenediols
Synthesizing Cyclohexadiene-diones
The reaction of 1,4-benzenediols with benzyltrimethylammonium tribromide results in the formation of 2,5-cyclohexadiene-1,4-diones, a process crucial for synthesizing compounds like (E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione (Kajigaeshi, Morikawa, Fujisaki, Kakinami, & Nishihira, 1991).
Novel Synthesis Methods
Facile Synthesis Techniques
The Diels-Alder reaction utilizing 3-chloro-1-methoxybutadiene with 2,3-dimethoxy-2,5-cyclohexadiene-1,4-dione provides a novel and efficient synthesis route for β-halogenated polysubstituted naphthalene inhibitors, indicating a pathway for creating complex derivatives of cyclohexadiene-diones (Flynn & Nies, 1986).
Chemical Transformations
Exploring Chemical Reactivity
Annulation of 2-formyl-2-cyclohexenones with enamines results in the formation of various diones, demonstrating the reactivity and potential for transformation of cyclohexadiene-diones under specific conditions (Meyer, Brannon, Merritt, & Seebach, 1986).
Crystal Structure Studies
Structural Insights
The crystal structure of compounds like mer-Triaqua(chloranilato-O,O')chloroiron(III) pentahydrate offers insights into the monomeric iron(III) complex with dianion of chloranilic acid, a related compound, providing valuable information on the structural properties of similar compounds (Abrahams, Hoskins, & Robson, 1996).
Eigenschaften
CAS-Nummer |
131651-40-6 |
|---|---|
Molekularformel |
C11H5Cl3O3 |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
3,6-dichloro-4-[(E)-4-chloro-3-methylbut-3-en-1-ynyl]-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H5Cl3O3/c1-5(4-12)2-3-6-7(13)10(16)11(17)8(14)9(6)15/h4,15H,1H3/b5-4+ |
InChI-Schlüssel |
DHXRSIONKUJHQE-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C\Cl)/C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
SMILES |
CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
Kanonische SMILES |
CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
Synonyme |
mycenon |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
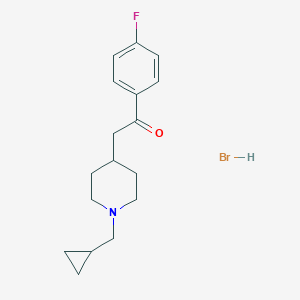

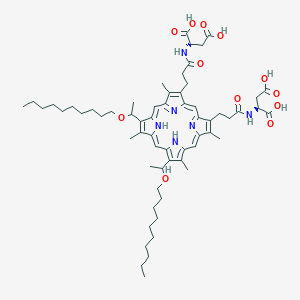
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
